Cas no 2648956-40-3 (2-Bromo-6-fluoro-4-(trifluoromethyl)benzene-1-sulfonyl fluoride)

2-Bromo-6-fluoro-4-(trifluoromethyl)benzene-1-sulfonyl fluoride is a fluorinated aromatic sulfonyl fluoride derivative with significant utility in synthetic organic chemistry. Its key structural features—a bromo and fluoro substituent alongside a trifluoromethyl group—enhance its reactivity as an electrophile, making it valuable for selective functionalization reactions. The sulfonyl fluoride moiety is particularly advantageous in click chemistry and SuFEx (Sulfur Fluoride Exchange) applications, enabling robust bioconjugation and polymer synthesis. This compound’s stability and compatibility with diverse reaction conditions further underscore its utility in pharmaceutical and agrochemical intermediates. Its well-defined reactivity profile allows precise modifications, facilitating the development of complex molecular architectures.
2-Bromo-6-fluoro-4-(trifluoromethyl)benzene-1-sulfonyl fluoride structure
2648956-40-3 structure
商品名:2-Bromo-6-fluoro-4-(trifluoromethyl)benzene-1-sulfonyl fluoride
CAS番号:2648956-40-3
MF:C7H2BrF5O2S
メガワット:325.050597667694
CID:6010162
PubChem ID:165904888

2-Bromo-6-fluoro-4-(trifluoromethyl)benzene-1-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

    • EN300-7469997
    • 2648956-40-3
    • 2-bromo-6-fluoro-4-(trifluoromethyl)benzene-1-sulfonyl fluoride
    • 2-Bromo-6-fluoro-4-(trifluoromethyl)benzene-1-sulfonyl fluoride
    • インチ: 1S/C7H2BrF5O2S/c8-4-1-3(7(10,11)12)2-5(9)6(4)16(13,14)15/h1-2H
    • InChIKey: UCFCKZRQPSNPKO-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(C(F)(F)F)C=C(C=1S(=O)(=O)F)F

計算された属性

  • せいみつぶんしりょう: 323.88790g/mol
  • どういたいしつりょう: 323.88790g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 349
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 42.5Ų

2-Bromo-6-fluoro-4-(trifluoromethyl)benzene-1-sulfonyl fluoride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7469997-0.5g
2-bromo-6-fluoro-4-(trifluoromethyl)benzene-1-sulfonyl fluoride
2648956-40-3 95%
0.5g
$685.0 2024-05-23
Enamine
EN300-7469997-5.0g
2-bromo-6-fluoro-4-(trifluoromethyl)benzene-1-sulfonyl fluoride
2648956-40-3 95%
5.0g
$2070.0 2024-05-23
Enamine
EN300-7469997-0.1g
2-bromo-6-fluoro-4-(trifluoromethyl)benzene-1-sulfonyl fluoride
2648956-40-3 95%
0.1g
$628.0 2024-05-23
Enamine
EN300-7469997-2.5g
2-bromo-6-fluoro-4-(trifluoromethyl)benzene-1-sulfonyl fluoride
2648956-40-3 95%
2.5g
$1399.0 2024-05-23
Enamine
EN300-7469997-1.0g
2-bromo-6-fluoro-4-(trifluoromethyl)benzene-1-sulfonyl fluoride
2648956-40-3 95%
1.0g
$714.0 2024-05-23
Enamine
EN300-7469997-0.05g
2-bromo-6-fluoro-4-(trifluoromethyl)benzene-1-sulfonyl fluoride
2648956-40-3 95%
0.05g
$600.0 2024-05-23
Enamine
EN300-7469997-0.25g
2-bromo-6-fluoro-4-(trifluoromethyl)benzene-1-sulfonyl fluoride
2648956-40-3 95%
0.25g
$657.0 2024-05-23
Enamine
EN300-7469997-10.0g
2-bromo-6-fluoro-4-(trifluoromethyl)benzene-1-sulfonyl fluoride
2648956-40-3 95%
10.0g
$3069.0 2024-05-23

2-Bromo-6-fluoro-4-(trifluoromethyl)benzene-1-sulfonyl fluoride 関連文献

2-Bromo-6-fluoro-4-(trifluoromethyl)benzene-1-sulfonyl fluorideに関する追加情報

2-Bromo-6-fluoro-4-(trifluoromethyl)benzene-1-sulfonyl Fluoride

The compound 2-Bromo-6-fluoro-4-(trifluoromethyl)benzene-1-sulfonyl Fluoride, with the CAS number NO2648956-40-3, is a highly specialized aromatic sulfonyl fluoride. This compound has garnered significant attention in the fields of organic synthesis, materials science, and pharmacology due to its unique structural features and versatile reactivity. The molecule consists of a benzene ring substituted with a bromine atom at position 2, a fluorine atom at position 6, and a trifluoromethyl group at position 4, with a sulfonyl fluoride group attached at position 1. These substituents collectively confer the compound with distinct electronic and steric properties, making it an invaluable building block in modern chemical research.

Recent studies have highlighted the importance of sulfonyl fluorides like 2-Bromo-6-fluoro-4-(trifluoromethyl)benzene-1-sulfonyl Fluoride in the development of advanced materials. For instance, researchers have utilized this compound as a precursor for synthesizing highly functionalized aromatic polymers with exceptional thermal stability and electrical conductivity. The bromine and trifluoromethyl groups serve as excellent electron-withdrawing moieties, which enhance the reactivity of the sulfonyl fluoride group during polymerization reactions. Moreover, the fluorine substituent at position 6 contributes to the overall hydrophobicity of the molecule, making it suitable for applications in water-repellent coatings and membranes.

In the realm of drug discovery, 2-Bromo-6-fluoro-4-(trifluoromethyl)benzene-1-sulfonyl Fluoride has been employed as an intermediate in the synthesis of bioactive compounds targeting various disease states. The sulfonyl fluoride group is known to act as a bioisostere for carboxylic acids, offering improved pharmacokinetic properties such as enhanced absorption and prolonged half-life. Recent advancements in medicinal chemistry have leveraged this compound to design novel inhibitors for kinases and proteases, which are implicated in cancer and neurodegenerative diseases. The presence of multiple halogen atoms in the molecule also facilitates fine-tuning of physicochemical properties to optimize drug-like behavior.

The synthesis of 2-Bromo-6-fluoro-4-(trifluoromethyl)benzene-1-sulfonyl Fluoride typically involves multi-step processes that require precise control over reaction conditions. A common approach entails the sulfonation of a halogenated benzene derivative followed by fluorination to introduce the sulfonyl fluoride group. Recent research has focused on optimizing these steps to improve yield and reduce environmental impact. For example, microwave-assisted synthesis has been demonstrated to significantly accelerate the reaction kinetics while minimizing byproduct formation. Additionally, catalytic systems utilizing palladium or copper have been explored to facilitate cross-coupling reactions that install the trifluoromethyl group with high efficiency.

Beyond its direct applications in synthesis and drug discovery, 2-Bromo-6-fluoro-4-(trifluoromethyl)benzene-1-sulfonyl Fluoride has found utility in analytical chemistry as a reference standard for mass spectrometry and chromatographic techniques. Its distinct molecular weight and fragmentation pattern make it an ideal candidate for calibrating instruments used in quality control and metabolomics studies. Furthermore, its stability under various analytical conditions ensures reliable performance across different experimental setups.

In terms of environmental impact, recent studies have assessed the fate and toxicity of sulfonyl fluorides like 2-Bromo-6-fluoro-4-(trifluoromethyl)benzene-1-sulfonyl Fluoride. While these compounds are generally considered stable under ambient conditions, their potential release into aquatic environments warrants careful consideration. Research indicates that under specific pH conditions, the sulfonyl fluoride group can undergo hydrolysis to form corresponding sulfonic acids, which are less hazardous but still require monitoring to prevent ecological disruption.

The future outlook for 2-Bromo-6-fluoro-4-(trifluoromethyl)benzene-1-sulfonyl Fluoride is promising, with ongoing investigations into its application as a precursor for next-generation materials and therapeutics. Collaborative efforts between academia and industry are expected to yield innovative solutions for optimizing its synthesis pathways while expanding its range of applications. As research continues to uncover new possibilities for this compound, its role in advancing chemical science is likely to grow even more significant.

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